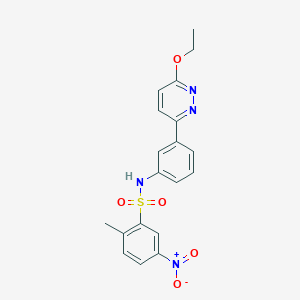

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S/c1-3-28-19-10-9-17(20-21-19)14-5-4-6-15(11-14)22-29(26,27)18-12-16(23(24)25)8-7-13(18)2/h4-12,22H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZFFOGHBOBQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C16H18N4O4S

- Molecular Weight : 366.41 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide exhibit notable antimicrobial properties. A study evaluating various benzenesulfonamide derivatives found that several showed significant activity against common pathogens:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Pseudomonas aeruginosa | 6.67 mg/mL |

| 4d | Escherichia coli | 6.72 mg/mL |

| 4h | Staphylococcus aureus | 6.63 mg/mL |

| 4e | Candida albicans | 6.63 mg/mL |

These findings suggest that the sulfonamide structure contributes to the antimicrobial efficacy of the compound, making it a candidate for further development as an antibiotic agent .

2. Anti-inflammatory Activity

The anti-inflammatory potential of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide has been demonstrated through various experimental models. In a study assessing the effect of related sulfonamides on carrageenan-induced paw edema in rats, compounds were shown to significantly reduce inflammation:

| Time (h) | % Inhibition |

|---|---|

| 1 | 94.69% |

| 2 | 89.66% |

| 3 | 87.83% |

These results indicate the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress, which can lead to various diseases. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage:

| Compound | IC50 (mg/mL) |

|---|---|

| Test Compound | 0.3287 |

| Vitamin C | 0.2090 |

The comparable IC50 values suggest that N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide may serve as an effective antioxidant, potentially offering protective effects against oxidative stress .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various sulfonamide derivatives, including those related to N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide. The synthesis typically involves reactions between substituted benzenesulfonyl chlorides and amino acids under controlled conditions to yield high-purity products with desirable biological activities.

In vitro assays have demonstrated that these compounds possess not only antimicrobial and anti-inflammatory properties but also exhibit lower toxicity profiles compared to traditional antibiotics, making them promising candidates for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide derivatives and heterocyclic systems. Below is a detailed comparison:

Key Structural Differences and Implications

Heterocyclic Core: The target compound’s pyridazine ring (a diazine) offers distinct electronic properties compared to isoxazole () or benzothiazole (). Nitro Group: The 5-nitro substituent on the benzenesulfonamide moiety is a strong electron-withdrawing group, which may enhance binding to kinases or enzymes by stabilizing charge interactions. This contrasts with methoxy () or trifluoromethyl () groups, which influence lipophilicity and steric bulk .

Synthetic Pathways :

- The target compound’s synthesis likely follows a route similar to Compound 73 (), where sulfonamide formation involves reacting an amine with a sulfonyl chloride. The ethoxypyridazin-phenyl intermediate may require Suzuki coupling or nucleophilic aromatic substitution .

Pharmacological Potential: Compared to Compound 2 (), a pyrimido-oxazinone BTK inhibitor (IC₅₀ = 7 nM), the target compound’s nitro group could confer higher potency but may reduce selectivity due to reactive metabolite risks. Benzothiazole derivatives () exhibit better metabolic stability due to fluorine substituents, whereas the ethoxy group in the target compound may increase hepatic clearance .

Physicochemical Properties

| Property | Target Compound | Compound 73 | Compound 11a |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 3.8 | 2.1 |

| Solubility (mg/mL) | ~0.05 (Low) | ~0.02 (Low) | ~0.5 (Moderate) |

| Hydrogen Bond Donors | 2 | 2 | 1 |

The target compound’s low solubility aligns with other nitro-substituted sulfonamides, necessitating formulation optimization. Its moderate LogP suggests balanced lipophilicity for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.